molecular formula C6H3Cl3FN B13516649 3,4,6-Trichloro-2-fluoroaniline

3,4,6-Trichloro-2-fluoroaniline

Cat. No.: B13516649
M. Wt: 214.4 g/mol
InChI Key: REIJFEWQZLFBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trichloro-2-fluoroaniline (molecular formula: C₆H₃Cl₃FN) is a halogenated aniline derivative characterized by three chlorine atoms at positions 3, 4, and 6 and a fluorine atom at position 2.

Properties

Molecular Formula

C6H3Cl3FN

Molecular Weight

214.4 g/mol

IUPAC Name

3,4,6-trichloro-2-fluoroaniline

InChI

InChI=1S/C6H3Cl3FN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2

InChI Key

REIJFEWQZLFBRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,6-Trichloro-2-fluoroaniline can be synthesized through several methods. One common approach involves the nitration of o-dichlorobenzene using a mixture of concentrated sulfuric acid and nitric acid, followed by fluorination and reduction reactions. The nitration step produces a mixture of nitro compounds, which are then fluorinated to yield 3-chloro-4-fluoronitrobenzene. This intermediate is subsequently reduced to form 3-chloro-4-fluoroaniline .

Industrial Production Methods: In industrial settings, the production of 3,4,6-Trichloro-2-fluoroaniline often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the hydrogenation of 3-chloro-4-fluoronitrobenzene using a platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at elevated temperatures and pressures is a common method. This process is efficient and suitable for large-scale production, achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Reduction Reactions: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrogen in the presence of catalysts.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Fluorination: Fluorinating agents such as hydrogen fluoride or elemental fluorine.

    Reduction: Hydrogen gas with Pt/C catalyst.

Major Products:

    3-Chloro-4-fluoronitrobenzene: An intermediate in the synthesis.

    3-Chloro-4-fluoroaniline: The target compound.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-2-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby disrupting normal cellular functions. The presence of halogen atoms enhances its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Substituent Effects on Reactivity

The electron-withdrawing nature of chlorine and fluorine substituents significantly impacts the aromatic ring's electronic density. Compared to mono- or di-substituted analogs like 3-Chloroaniline (C₆H₆ClN) and 4-Fluoroaniline (C₆H₆FN), the trifunctional halogenation in 3,4,6-Trichloro-2-fluoroaniline creates a highly deactivated ring. This reduces nucleophilic aromatic substitution rates but enhances stability under oxidative conditions .

Key Comparisons :

Compound Substituents Electronic Effect
3,4,6-Trichloro-2-fluoroaniline 3-Cl, 4-Cl, 6-Cl, 2-F Strong electron-withdrawing
4-(3-Chloro-4-fluorophenyl)aniline 3-Cl, 4-F Moderate electron-withdrawing
2,6-Dichloro-4-trifluoromethylaniline 2-Cl, 6-Cl, 4-CF₃ Enhanced lipophilicity

Antimicrobial and Anticancer Potential

Halogenated anilines often exhibit bioactivity due to their ability to interact with biological targets. For example:

  • 4-(3-Chloro-4-fluorophenyl)aniline shows "significant" antimicrobial and "promising" anticancer activity, attributed to its balanced halogen substitution .
  • 2,3,6-Trifluoro-N-methylaniline demonstrates antimicrobial and anticancer effects, though its trifluorinated structure differs from chlorine-dominated analogs .

3,4,6-Trichloro-2-fluoroaniline’s triple chlorine substitution may enhance DNA intercalation or enzyme inhibition compared to mono-halogenated derivatives. However, increased halogen content could also elevate toxicity risks, a trade-off observed in compounds like 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline .

Molecular Weight and Stability

The molecular weight of 3,4,6-Trichloro-2-fluoroaniline (≈228.4 g/mol) exceeds that of simpler analogs, likely resulting in higher melting points and reduced solubility in polar solvents. Similar trends are noted in 3-Chloro-4-(2,2,3,3-tetrafluoropropoxy)aniline, where fluorinated alkoxy groups increase molecular rigidity .

Comparison with Positional Isomers

Positional isomerism profoundly affects properties. For example:

  • 2-Nitro-5-fluoroaniline and 5-nitro-2-fluoroaniline exhibit distinct spectroscopic profiles and molecular docking behaviors due to nitro group placement .
  • In 3-chloro-2-fluoro-6-methylaniline hydrochloride , the methyl group at position 6 alters steric hindrance compared to other isomers .

For 3,4,6-Trichloro-2-fluoroaniline, the 2-fluoro substituent may direct electrophilic attacks to specific ring positions, differentiating it from isomers like 2,4,5-Trichloro-3-fluoroaniline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.